molecular formula C20H17ClN2O B11368035 4-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

4-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11368035
M. Wt: 336.8 g/mol
InChI Key: JSXAIKLSRWKDAC-UHFFFAOYSA-N
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Description

4-Chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound with a unique structure that combines a benzamide core with a pyridine ring and a chlorinated phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

4-chloro-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17ClN2O/c1-15-5-7-16(8-6-15)14-23(19-4-2-3-13-22-19)20(24)17-9-11-18(21)12-10-17/h2-13H,14H2,1H3

InChI Key

JSXAIKLSRWKDAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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